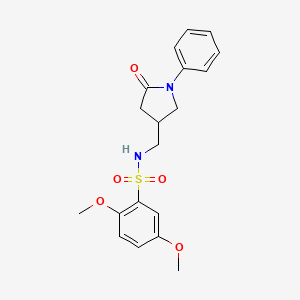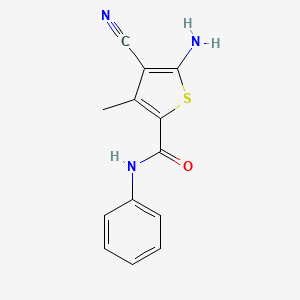
5-amino-4-cyano-3-methyl-N-phenylthiophene-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
5-amino-4-cyano-3-methyl-N-phenylthiophene-2-carboxamide, also known as Acy-TPC, is a thiophene-based heterocyclic compound that has been studied for its potential applications in the biomedical field. Acy-TPC is a compound with unique structural and chemical properties that make it an attractive target for further research.
Scientific Research Applications
Synthesis of Radiosensitizers and Bioreductively Activated Cytotoxins
Compounds related to 5-amino-4-cyano-3-methyl-N-phenylthiophene-2-carboxamide have been synthesized and evaluated as radiosensitizers of hypoxic mammalian cells and as selective bioreductively activated cytotoxins. These compounds, particularly those with strong tertiary amine bases or oxiranes in the side chain, showed potent radiosensitization capabilities in in vitro studies. This research suggests potential applications in enhancing the efficacy of radiotherapy for cancer treatment (Threadgill et al., 1991).
Cytotoxicity Evaluation of Pyrazole and Pyrimidine Derivatives
New derivatives synthesized from reactions involving compounds structurally related to this compound have been assessed for their cytotoxic activity against Ehrlich Ascites Carcinoma (EAC) cells. This line of research demonstrates the compound's utility in the development of new cancer therapeutics (Hassan et al., 2014).
Development of Polyimides for Advanced Materials
Research has also extended into the synthesis of novel polyimides from diamines related to this compound. These polyimides exhibit remarkable solubility in organic solvents and thermal stability, indicating their potential use in the creation of high-performance materials for various industrial applications (Imai et al., 1984).
Inhibition of Poly(ADP-ribose)polymerase (PARP)
Compounds synthesized from this compound and related structures have been explored for their inhibitory activity against poly(ADP-ribose)polymerase (PARP). PARP inhibitors are a class of pharmacological inhibitors that have a potential application in cancer treatment, particularly in enhancing the effectiveness of chemotherapy and radiotherapy (Shinkwin et al., 1999).
properties
IUPAC Name |
5-amino-4-cyano-3-methyl-N-phenylthiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N3OS/c1-8-10(7-14)12(15)18-11(8)13(17)16-9-5-3-2-4-6-9/h2-6H,15H2,1H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYCMLVIJRXMKNW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=C1C#N)N)C(=O)NC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(Z)-2-chloro-N-(3-(2-ethoxyethyl)-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2683580.png)
![4-butyl-1-thioxo-2,4-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(1H)-one](/img/structure/B2683582.png)

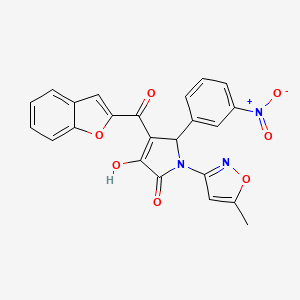

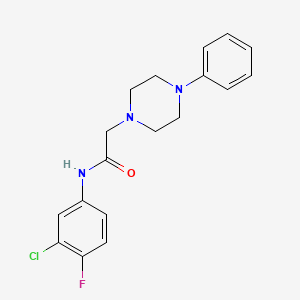
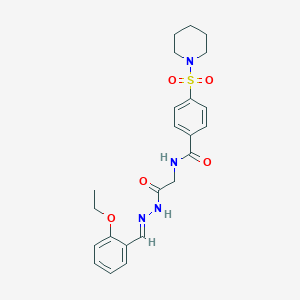
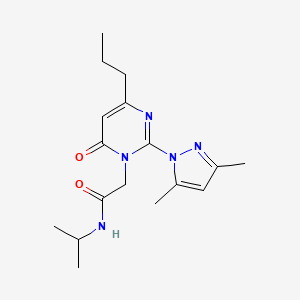
![4-[4-(difluoromethoxy)phenyl]-5-(piperidin-1-ylmethyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B2683592.png)
![Methyl (E)-4-[[2-(azepan-1-yl)pyridin-4-yl]methylamino]-4-oxobut-2-enoate](/img/structure/B2683593.png)
![Ethyl 3-(4-methoxyphenyl)-5-[(2-naphthalen-2-yloxyacetyl)amino]-4-oxothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2683595.png)
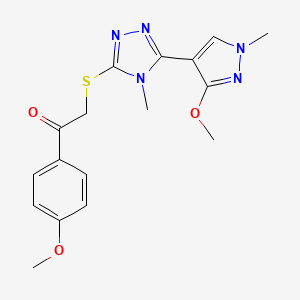
![4-[(4,7-dimethoxy-1H-indole-2-carbonyl)amino]butanoic acid](/img/structure/B2683601.png)
